Cholestatrienyl oleate

Lipoprotein biophysics Circular dichroism spectroscopy Lipid phase behavior

Fluorescent cholesteryl ester probes with extrinsic tags (BODIPY, NBD, pyrene) introduce bulky moieties that abolish native membrane condensation and produce artifactual orientation data. Cholestatrienyl oleate solves this: intrinsic UV fluorescence arises from conjugated ring unsaturation, preserving the molecular volume and hydrophobic character of native cholesteryl oleate for faithful biophysical measurements. • Validated for ICD-based LDL core phase transition monitoring; ICD signal correlates with calorimetric transitions to distinguish isotropic vs. cholesteric lipid organizational states. • Confirmed core localization in reconstituted LDL/HDL via fluorescence energy transfer; applicable to CETP activity assays, lipoprotein remodeling, and receptor-mediated endocytosis tracking. • Used in live-cell UV fluorescence deconvolution microscopy for lipid trafficking studies (e.g., Niemann-Pick fibroblasts) without extrinsic fluorophore perturbation. Supplied at ≥95% purity. Flexible packaging; quote-based ordering with global research shipment available.

Molecular Formula C45H74O2
Molecular Weight 647.1 g/mol
CAS No. 52664-12-7
Cat. No. B1238523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholestatrienyl oleate
CAS52664-12-7
Synonymscholestatrienyl oleate
Molecular FormulaC45H74O2
Molecular Weight647.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(=CC=C3C2=CCC4(C3CCC4C(C)CCCC(C)C)C)C1)C
InChIInChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26-27,31,35-36,38,40-41H,7-13,16-25,28-30,32-34H2,1-6H3/b15-14+/t36-,38+,40-,41+,44+,45-/m1/s1
InChIKeyWGJJNOCVHIWDHH-LOJVOCQZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholestatrienyl Oleate (CAS 52664-12-7): Intrinsically Fluorescent Cholesteryl Ester Probe for Quantitative Lipid Biophysics


Cholestatrienyl oleate (CAS 52664-12-7) is an intrinsically fluorescent cholesteryl ester analog belonging to the polyene sterol (P-sterol) class, characterized by three conjugated double bonds in the steroid ring system that confer native ultraviolet fluorescence without requiring extrinsic fluorophore conjugation [1]. Its molecular formula is C₄₅H₇₄O₂ with a molecular weight of 647.1 g/mol . As a fluorescent probe that closely mimics the biophysical behavior of native cholesteryl oleate, it serves as a validated tool for investigating lipoprotein core lipid organization, membrane dynamics, and intracellular lipid trafficking [2].

Cholestatrienyl Oleate: Why Alternative Fluorescent Lipid Probes Cannot Be Interchanged Without Compromising Biophysical Validity


Generic substitution among fluorescent cholesteryl ester probes is scientifically invalid because the fluorophore attachment method fundamentally alters the lipid's biophysical behavior. Extrinsic fluorophore conjugates (e.g., BODIPY-, NBD-, or pyrene-tagged cholesterol esters) introduce bulky hydrophobic moieties or charged groups that disrupt native lipid packing, membrane condensation, and orientational dynamics, as demonstrated by NMR and EPR studies showing that such modifications can cause 'upside-down' orientation in bilayers and abolish the characteristic cholesterol-induced membrane condensation effect [1]. In contrast, cholestatrienyl oleate's intrinsic fluorescence arises from modest ring unsaturation that preserves the native molecular volume and hydrophobic character of cholesteryl oleate, enabling authentic biophysical measurements [2]. The quantitative evidence below establishes the specific, measurable advantages of cholestatrienyl oleate over alternative fluorescent probes for applications requiring faithful structural mimicry of native cholesteryl esters.

Cholestatrienyl Oleate: Quantified Differential Evidence for Scientific Selection and Procurement


Induced Circular Dichroism (ICD) Enables Quantitative Phase Transition Monitoring in Cholesteryl Ester Phases

Cholestatrienyl oleate produces a robust, temperature-dependent induced circular dichroism (ICD) signal when dissolved in pure cholesteryl oleate, enabling direct optical monitoring of lipid phase transitions that is not achievable with non-fluorescent native cholesteryl oleate or extrinsic fluorophore conjugates. The sign and magnitude of the ICD spectrum correlate precisely with the temperature range of calorimetric phase transitions, providing a validated spectroscopic handle for assessing cholesteryl ester organizational states (isotropic vs. cholesteric) in lipoprotein cores and model lipid systems [1].

Lipoprotein biophysics Circular dichroism spectroscopy Lipid phase behavior

Validated Core Localization in Reconstituted LDL via Fluorescence Energy Transfer Confirms Structural Fidelity

In a direct head-to-head comparison using reconstituted human low-density lipoprotein (LDL), cholestatrienyl oleate demonstrated faithful partitioning to the hydrophobic core compartment, as verified by fluorescence energy transfer measurements. In contrast, the free sterol cholestatrienol (the hydrolysis product) localized to the lipoprotein surface, confirming that the esterified probe recapitulates the native compartmentalization of cholesteryl esters in LDL [1]. This validation establishes that the probe's distribution mirrors that of native cholesteryl oleate, unlike many extrinsic fluorophore conjugates whose altered polarity can cause aberrant membrane partitioning.

Lipoprotein reconstitution Fluorescence resonance energy transfer (FRET) Lipid transport

Intrinsic Fluorescence Preserves Native Membrane Condensation Effect Disrupted by Extrinsic Fluorophore Conjugates

Across a class of fluorescent and spin-labeled cholesterol analogs, ²H NMR studies in POPC membranes revealed that extrinsic fluorophore conjugates (e.g., NBD-, doxyl-labeled) fail to induce the characteristic lipid condensation effect of native cholesterol, with some analogs adopting aberrant 'upside-down' orientations or undergoing rapid rotational fluctuations about the short axis not observed for native cholesterol. Only intrinsically fluorescent analogs lacking bulky extrinsic modifications—specifically cholestatrienol (the parent sterol of cholestatrienyl oleate) and dehydroergosterol—were found to closely mimic native cholesterol's biophysical behavior [1]. This class-level evidence establishes that intrinsic fluorescence is a prerequisite for faithful sterol ester biophysics.

Membrane biophysics Lipid condensation NMR spectroscopy

Alternative Synthetic Fluorescent Cholesteryl Oleate Analogs Require Multi-Step Synthesis and Introduce Non-Native Aromatic Moieties

Alternative fluorescent cholesteryl oleate analogs such as 22-[ethyl(2'-naphthyl)amino]-23,24-dinorchol-5-en-3β-yl oleate have been synthesized as extrinsic fluorophore conjugates, but their preparation requires a multi-step synthetic route starting from a steroidal carboxylic acid, 2-naphthylamine, and oleic acid [1]. In contrast, cholestatrienyl oleate is commercially available and benefits from intrinsic fluorescence without requiring post-synthetic conjugation of bulky aromatic fluorophores that may alter lipid packing and transport behavior .

Chemical synthesis Fluorescent lipid analogs Naphthylamine derivatives

Cholestatrienyl Oleate: Validated Application Scenarios for Biophysical and Biomedical Research Procurement


Quantitative Monitoring of Cholesteryl Ester Phase Transitions in Lipoprotein Cores and Lipid Droplets

Researchers investigating the biophysical organization of low-density lipoprotein (LDL) cores, lipid droplets in foam cells, or model cholesteryl ester phases can use cholestatrienyl oleate as a spectroscopic probe for monitoring temperature-dependent phase transitions via induced circular dichroism (ICD) [1]. The ICD signal correlates with calorimetric transitions and distinguishes between isotropic and cholesteric organizational states, enabling quantitative assessment of lipid core fluidity changes relevant to atherosclerosis progression and lipid storage disorders [1].

Fluorescence-Based Studies of Lipoprotein Reconstitution and Cholesteryl Ester Transfer

For studies requiring reconstitution of low-density lipoprotein (LDL) or high-density lipoprotein (HDL) with fluorescent cholesteryl esters, cholestatrienyl oleate provides validated core localization as confirmed by fluorescence energy transfer [1]. This makes it suitable for investigating cholesteryl ester transfer protein (CETP) activity, lipoprotein remodeling, and receptor-mediated endocytosis of LDL in cultured cells, where probes must faithfully recapitulate native lipid compartmentalization [1].

Intracellular Cholesterol Trafficking and Lipid Droplet Dynamics in Living Cells

Intrinsically fluorescent polyene sterols (P-sterols) such as the cholestatrienyl scaffold can be inserted into low-density lipoprotein and tracked in living cells using UV fluorescence microscopy [2]. This approach has been applied to visualize lipid trafficking in fibroblasts from Niemann-Pick disease patients using high-resolution deconvolution microscopy, enabling studies of aberrant cholesterol ester storage and mobilization without the perturbative effects of bulky extrinsic fluorophores [2].

Biophysical Studies Requiring Native-Like Membrane Condensation Behavior

When investigating the condensing and ordering effects of cholesteryl esters in phospholipid membranes, cholestatrienyl oleate is the appropriate choice because intrinsically fluorescent sterol analogs (unlike extrinsic conjugates) preserve the native membrane condensation effect characteristic of cholesterol and its esters [3]. This is critical for accurate biophysical measurements of membrane fluidity, permeability, and lipid raft organization where fluorescent probe-induced artifacts would compromise data interpretation [3].

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